molecular formula C19H18FN3OS B3010357 2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide CAS No. 1203313-99-8

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide

Cat. No.: B3010357
CAS No.: 1203313-99-8
M. Wt: 355.43
InChI Key: SAOLXAFOZXWOCB-UHFFFAOYSA-N
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Description

2-(2-((4-fluorophenyl)amino)thiazol-4-yl)-N-phenethylacetamide is a useful research compound. Its molecular formula is C19H18FN3OS and its molecular weight is 355.43. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antitumor Agents

Synthesis of Fluorine-Containing Compounds as Potential Antibacterial Agents

Fluorine atoms, when incorporated into pharmaceuticals, often enhance the biological activity and metabolic stability of the molecules. A study highlighted the synthesis of new molecules containing fluorine, such as 4-fluorophenyl groups, demonstrating promising antibacterial activities (Holla, B. S., Bhat, K., & Shetty, N. S., 2003). This research indicates the potential for designing molecules with enhanced biological activities by incorporating fluorine and thiazole motifs.

Antitumor Activities of Fluorinated Compounds

The development of novel antitumor agents is a critical area of medicinal chemistry. Research on compounds structurally similar to your query, including fluorinated motifs, has shown significant antitumor activity. For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been synthesized and evaluated for their cytotoxic properties in vitro, with some derivatives demonstrating potent activity against human breast cancer cell lines (Hutchinson, I. et al., 2001). These findings suggest that the incorporation of fluorophenyl and thiazole groups into molecules could lead to the development of new anticancer therapies.

Antimicrobial Activity

Sulfide and Sulfone Derivatives for Antimicrobial Applications

Research on derivatives of 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide has shown that these compounds possess significant antimicrobial properties against various bacterial and fungal strains (Badiger, N. et al., 2013). This underscores the potential of thiazole-based compounds in developing new antimicrobial agents.

Fluorescence and Molecular Probes

Dual Fluorescence Effects for Biological Applications

The study of 2-amino-1,3,4-thiadiazole derivatives has revealed interesting dual fluorescence effects, which could be harnessed for biological imaging and as molecular probes. These effects are attributed to specific molecular aggregation and charge transfer processes, highlighting the potential of such compounds in molecular medicine and biology (Budziak, I. et al., 2019).

Future Directions

The development of new thiazole derivatives is an active area of research due to their wide range of biological activities . Future research may focus on the design and synthesis of new thiazole derivatives, as well as the investigation of their biological activities and mechanisms of action .

Properties

IUPAC Name

2-[2-(4-fluoroanilino)-1,3-thiazol-4-yl]-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN3OS/c20-15-6-8-16(9-7-15)22-19-23-17(13-25-19)12-18(24)21-11-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAOLXAFOZXWOCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CC2=CSC(=N2)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.